Boc-propargylamine chemical properties
Boc-propargylamine chemical properties
An In-depth Technical Guide to Boc-Propargylamine: Chemical Properties and Experimental Protocols
Introduction
N-Boc-propargylamine, also known as tert-butyl N-(prop-2-yn-1-yl)carbamate, is a versatile bifunctional molecule widely utilized in organic synthesis and drug development. Its structure incorporates a terminal alkyne group and a Boc-protected amine, making it a valuable building block for a variety of chemical transformations. The presence of the alkyne moiety allows for its participation in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the amine functionality, enabling its selective deprotection under acidic conditions. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols involving N-Boc-propargylamine for researchers, scientists, and professionals in drug development.
Core Chemical Properties
The fundamental physical and chemical properties of N-Boc-propargylamine are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₃NO₂ | [2][3] |
| Molecular Weight | 155.19 g/mol | [2][3] |
| CAS Number | 92136-39-5 | [2][3] |
| Appearance | Pale yellow to dark yellow solid or pale yellow low melting solid | [3][4][5] |
| Melting Point | 40-44 °C | [3] |
| Boiling Point | 170 °C at 14 mmHg | [3][4] |
| Density | 0.990 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in chloroform | [3][4][6][7] |
| Flash Point | 93 °C (199.9 °F) | [4] |
| pKa | 11.24 ± 0.46 (Predicted) | [3][4] |
| Storage Temperature | 2-8 °C | [4] |
Reactivity and Applications
N-Boc-propargylamine is a key intermediate in the synthesis of various organic molecules. Its reactivity is primarily centered around the terminal alkyne and the protected amine.
-
Click Chemistry : The terminal alkyne group enables N-Boc-propargylamine to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules to form stable 1,2,3-triazole linkages.[1][8] This "click" reaction is highly efficient and has found broad applications in bioconjugation, drug discovery, and materials science.[9]
-
Synthesis of Heterocycles : It serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of triazolobenzylidene-thiazolopyrimidines, which have been identified as CDC25 phosphatase inhibitors.[1][4][6]
-
Pauson-Khand Reaction : N-Boc-propargylamine is also utilized in the Pauson-Khand reaction with reagents like norbornadiene to synthesize 4,5-disubstituted cyclopentenones.[1][4][6]
-
Synthesis of Polysaccharide Analogs : This compound is employed in the synthesis of β-glucan polysaccharide analogs.[4][6]
-
Precursor to Propargylamine (B41283) : Following deprotection of the Boc group, the resulting propargylamine is a valuable building block in its own right, used in the synthesis of numerous nitrogen-containing biologically active compounds.[10][11]
Experimental Protocols
Synthesis of N-Boc-propargylamine
A common method for the synthesis of N-Boc-propargylamine involves the reaction of propargylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][3][4]
Materials:
-
Propargylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve propargylamine (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq.) in dichloromethane dropwise to the cooled propargylamine solution.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
The resulting product, N-Boc-propargylamine, is typically obtained as a white solid or colorless oil and can often be used without further purification.[2][3][4] A quantitative yield is frequently reported.[2][3]
Purification and Characterization
-
Thin Layer Chromatography (TLC): The purity of the product can be assessed using TLC with a mobile phase of hexane/ethyl acetate (B1210297) (9:1), where the reported Rf value is 0.38.[2][3][4]
-
¹H NMR Spectroscopy: (500 MHz, CDCl₃): δ (ppm) 4.94 (broad peak, 1H), 3.91 (broad double peak, J = 2.5 Hz, 2H), 2.23 (triple peak, J = 2.5 Hz, 1H), 1.45 (single peak, 9H).[2][4]
-
¹³C NMR Spectroscopy: (126 MHz, CDCl₃): δ (ppm) 155.2, 80.1, 79.9, 71.1, 28.2.[2][4]
Boc-Deprotection Protocol
The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free propargylamine.[12]
Materials:
-
N-Boc-propargylamine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure using TFA:
-
Dissolve N-Boc-propargylamine in dichloromethane.
-
Add trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS and is often complete within 30 minutes to a few hours.[12]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[12]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[12]
Procedure using HCl in Dioxane:
-
Dissolve or suspend N-Boc-propargylamine in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[12]
-
The product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with a solvent such as diethyl ether.[12]
Visualizations
Caption: Synthesis and workup workflow for N-Boc-propargylamine.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Decision workflow for choosing a Boc deprotection method.
Safety and Handling
N-Boc-propargylamine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[13] It is also noted to be moisture-sensitive.[6][14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13][14] Work should be conducted in a well-ventilated area or a fume hood.[14]
For storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place in a tightly sealed container, often refrigerated at 2-8°C.[4][14][15] It should be stored away from incompatible materials such as oxidizing agents.[6][16] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.[14][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Boc-propargylamine synthesis - chemicalbook [chemicalbook.com]
- 3. N-Boc-propargylamine CAS#: 92136-39-5 [m.chemicalbook.com]
- 4. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]
- 5. H53406.14 [thermofisher.com]
- 6. N-Boc-propargylamine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. labsolu.ca [labsolu.ca]
- 8. targetmol.cn [targetmol.cn]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. researchgate.net [researchgate.net]
- 11. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. nbinno.com [nbinno.com]
- 16. chemicalbook.com [chemicalbook.com]
